(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonyl group, a propylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Propylamino Group: The propylamino group is added through a nucleophilic substitution reaction using propylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propylamine in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-10-16(14(19)20-15(2,3)4)12-8-6-11(7-9-12)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChI Key |
DWQVIVUPYCYPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.